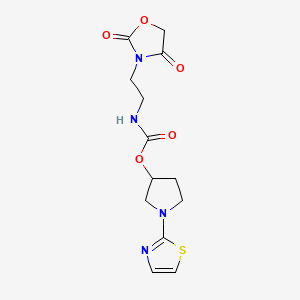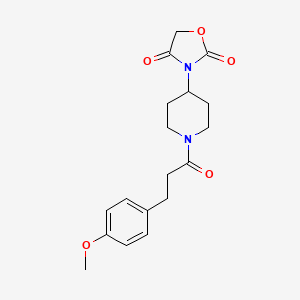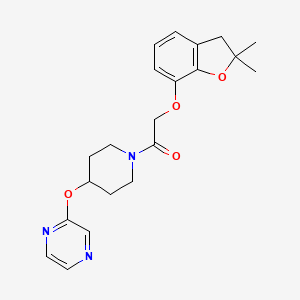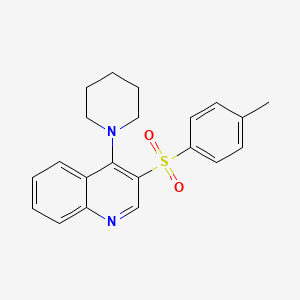
2-cyclopropyl-N-(4-(3-methoxyazetidin-1-yl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclopropyl-N-(4-(3-methoxyazetidin-1-yl)phenyl)acetamide is a chemical compound that has gained attention in the scientific community for its potential applications in the field of medicine.
Applications De Recherche Scientifique
β-Lactam Synthesis and Medicinal Importance
Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis : Research by Ananeva et al. (2022) demonstrates the use of dicarboxylic acid monoesters in the synthesis of β-lactams, a crucial component in many antibiotics. These compounds, including 3-amino-2-azetidinones, are highlighted for their medicinal importance, potentially aiding in the development of new therapeutic agents Ananeva et al., 2022.
Chemical Modification for Antimicrobial Activity : Kishimoto et al. (1984) explored the chemical modification of sulfazecin, resulting in derivatives with potent antimicrobial activities against gram-negative bacteria. This study underscores the relevance of structural modifications in enhancing the therapeutic efficacy of β-lactams Kishimoto et al., 1984.
Key Intermediates in Antibiotic Production : Cainelli et al. (1998) developed a practical synthesis of a key intermediate for β-lactam antibiotics, demonstrating the critical role of such compounds in the streamlined production of these essential medicines Cainelli et al., 1998.
Advanced Synthesis Techniques
Regiospecific Ring Expansion : De Kimpe et al. (1996) illustrated a regiospecific ring expansion technique that leads to β-lactams, emphasizing the synthetic versatility and potential for creating diverse molecular structures for pharmaceutical applications De Kimpe et al., 1996.
Selective COX-2 Inhibitors : Arefi and Zarghi (2012) synthesized a series of 3-phenoxyazetidin-2-ones as selective cyclooxygenase-2 (COX-2) inhibitors, showcasing the therapeutic potential of β-lactams in the treatment of inflammation and possibly cancer Arefi & Zarghi, 2012.
Safety And Hazards
Propriétés
IUPAC Name |
2-cyclopropyl-N-[4-(3-methoxyazetidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-19-14-9-17(10-14)13-6-4-12(5-7-13)16-15(18)8-11-2-3-11/h4-7,11,14H,2-3,8-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWXYHYMSACMHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=CC=C(C=C2)NC(=O)CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-N-[4-(3-methoxyazetidin-1-yl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(benzylamino)-3-[2-(4-methoxyphenyl)-1H-indol-1-yl]propan-2-ol](/img/structure/B2795045.png)

![N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-(3,3,5-trimethylcyclohexyl)oxalamide](/img/structure/B2795049.png)








![3-Oxa-9-thiaspiro[5.5]undecane-2,4-dione](/img/structure/B2795063.png)

![6-[4-(Benzenesulfonyl)-1,4-diazepan-1-yl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2795065.png)